molecular formula C6H5ClN2O B13028983 2-Acetyl-4-chloropyrimidine

2-Acetyl-4-chloropyrimidine

Cat. No.: B13028983
M. Wt: 156.57 g/mol
InChI Key: TVYLTUKKJWDWTN-UHFFFAOYSA-N
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Description

1-(4-Chloropyrimidin-2-yl)ethanone is a chemical compound with the molecular formula C6H5ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chlorine atom at the 4-position of the pyrimidine ring and an ethanone group at the 2-position makes this compound unique and valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloropyrimidin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chloropyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(4-Chloropyrimidin-2-yl)ethanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloropyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-Chloropyrimidin-2-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyrimidin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to bind to specific sites, influencing biochemical processes.

Comparison with Similar Compounds

  • 1-(2-Chloropyrimidin-4-yl)ethanone
  • 1-(6-Chloropyrimidin-4-yl)ethanone
  • 1-(2-Chloropyrimidin-5-yl)ethanone

Comparison: 1-(4-Chloropyrimidin-2-yl)ethanone is unique due to the specific positioning of the chlorine atom and the ethanone group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

1-(4-chloropyrimidin-2-yl)ethanone

InChI

InChI=1S/C6H5ClN2O/c1-4(10)6-8-3-2-5(7)9-6/h2-3H,1H3

InChI Key

TVYLTUKKJWDWTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=N1)Cl

Origin of Product

United States

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